3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
This compound is a pyrimido[1,2-g]purine-2,4-dione derivative characterized by a bicyclic fused heterocyclic core. Key structural features include:
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O2/c1-15-4-10-18(11-5-15)27-12-3-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-6-8-17(24)9-7-16/h4-11H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPZMPYIHFFNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the use of bromobenzene and other reagents under controlled conditions to form the bromophenyl group . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as NMR and IR spectroscopy, is crucial for monitoring the synthesis and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethyl acetate, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural properties.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials.
Biological Studies: Researchers explore its interactions with biological molecules to understand its potential effects and applications in biotechnology.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:
Estimated using ChemDraw software.
*Inferred from structurally related compounds in .
Key Research Findings
Substituent Impact : Bromine at position 3 enhances anticancer activity but reduces solubility, necessitating formulation optimization for therapeutic use .
Synthetic Efficiency : Microwave-assisted methods () reduce reaction times (1–2 hours vs. 12–24 hours for traditional methods) while maintaining >95% purity .
Structural Rigidity : Imidazo-purine derivatives () exhibit higher metabolic stability but lower synthetic yields (~50%) compared to pyrimido-purine cores .
Biological Activity
The compound 3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including anticancer properties and enzyme inhibition.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds often exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines.
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific kinases involved in cancer progression.
Anticancer Properties
A study conducted on a series of pyrimidine derivatives indicated that the compound demonstrated notable cytotoxicity against several human cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 12.5 | Apoptosis induction |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of mitosis |
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an inhibitor of Aurora B kinase, a protein critical in regulating mitosis. In silico studies suggest strong binding affinity to the active site of Aurora B kinase.
Findings from Molecular Docking Studies
- Binding Affinity : The compound exhibited a docking score indicative of strong binding to the target protein.
- Interaction Analysis : Key interactions were identified with residues critical for enzymatic activity.
Case Studies
-
Study on HepG2 Cells :
- Researchers found that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers.
- Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptosis.
-
MCF-7 Breast Cancer Study :
- The compound was tested in combination with standard chemotherapy agents.
- Synergistic effects were observed, enhancing overall cytotoxicity against resistant cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
